(R)-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride
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Overview
Description
®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. The presence of trifluoromethyl and bromophenyl groups in its structure imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylation agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and bromophenyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, the compound’s unique chemical properties make it a candidate for drug development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the bromophenyl group can provide specific interactions with biological targets.
Industry
In the industrial sector, ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride can be used in the development of advanced materials, such as polymers and coatings, that benefit from its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromophenyl group can form specific interactions with proteins or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-chlorophenyl)methanone hydrochloride
- ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-fluorophenyl)methanone hydrochloride
- ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-iodophenyl)methanone hydrochloride
Uniqueness
Compared to similar compounds, ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride is unique due to the presence of the bromophenyl group, which can provide distinct reactivity and interactions with biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-[(1R)-1-amino-2,2,2-trifluoroethyl]phenyl]-(4-bromophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO.ClH/c16-12-6-4-9(5-7-12)13(21)10-2-1-3-11(8-10)14(20)15(17,18)19;/h1-8,14H,20H2;1H/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCIGBLDSYVHV-PFEQFJNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)[C@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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